
N-(1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, commonly known as TFMB, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of benzamide derivatives and has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science.
Aplicaciones Científicas De Investigación
TFMB has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, TFMB has been investigated for its anticancer, antifungal, and antiviral properties. Studies have shown that TFMB can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. TFMB has also been found to possess antifungal activity against various fungal strains. In addition, TFMB has been shown to exhibit antiviral activity against the human immunodeficiency virus (HIV).
In the field of agriculture, TFMB has been studied for its potential use as a herbicide. Studies have shown that TFMB can inhibit the growth of various weed species, making it a promising candidate for the development of new herbicides.
In the field of material science, TFMB has been investigated for its potential use as a precursor for the synthesis of new materials. TFMB can be used as a building block for the synthesis of various polymers and materials with unique properties.
Mecanismo De Acción
The exact mechanism of action of TFMB is not fully understood. However, studies have suggested that TFMB exerts its biological activity by interacting with specific targets in cells. For example, TFMB has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. TFMB has also been found to interact with specific receptors in cells, leading to the modulation of various cellular signaling pathways.
Biochemical and Physiological Effects:
TFMB has been shown to exert various biochemical and physiological effects. In vitro studies have demonstrated that TFMB can induce apoptosis in cancer cells and inhibit the growth of various fungal strains. TFMB has also been found to possess antiviral activity against HIV. In addition, TFMB has been shown to inhibit the growth of various weed species, making it a promising candidate for the development of new herbicides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMB has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. TFMB is also stable under various conditions, making it suitable for use in various experiments. However, TFMB has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, TFMB can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of TFMB. One potential direction is the development of new anticancer agents based on TFMB. Researchers can modify the structure of TFMB to improve its potency and selectivity against cancer cells. Another potential direction is the development of new herbicides based on TFMB. Researchers can modify the structure of TFMB to improve its selectivity against weed species and reduce its toxicity to non-target organisms. Finally, TFMB can be used as a building block for the synthesis of new materials with unique properties. Researchers can explore the use of TFMB in the development of new polymers, coatings, and other materials with potential applications in various fields.
Métodos De Síntesis
The synthesis of TFMB can be achieved through various methods. One of the commonly used methods is the reaction of 2-(trifluoromethyl)benzoyl chloride with 1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. This reaction leads to the formation of TFMB with a yield of around 70-80%.
Propiedades
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3OS/c11-10(12,13)7-4-2-1-3-6(7)8(17)15-9-16-14-5-18-9/h1-5H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBWGKYYGVCRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=CS2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)

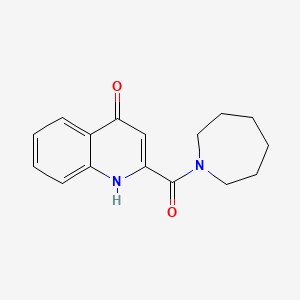
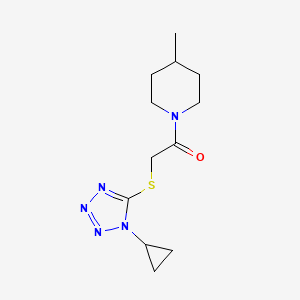
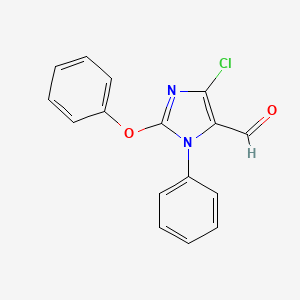
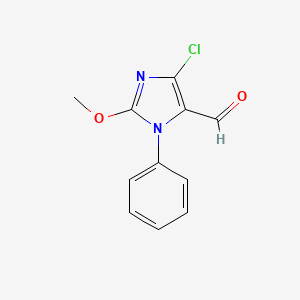
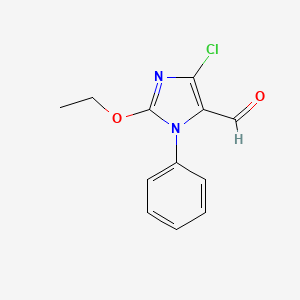
![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)

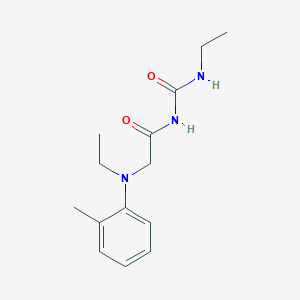
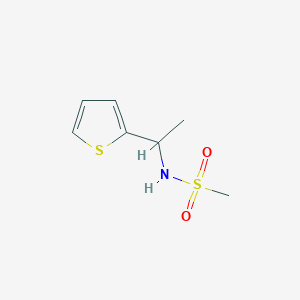
![N-[2-(2-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7528779.png)
![3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)
